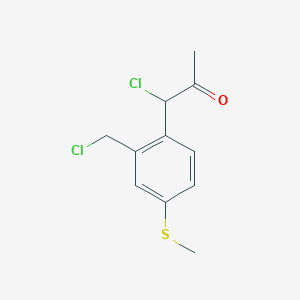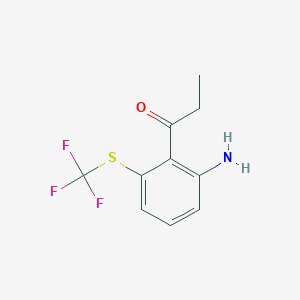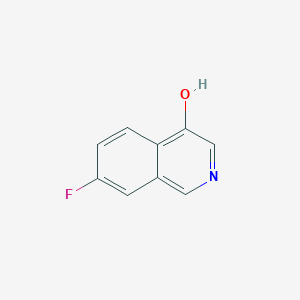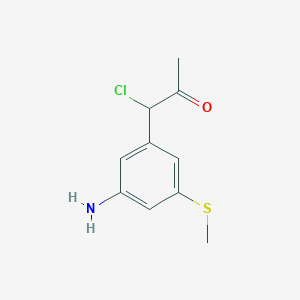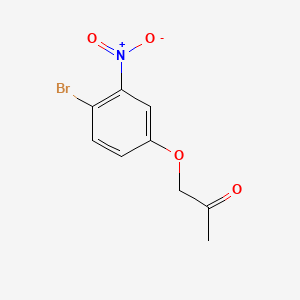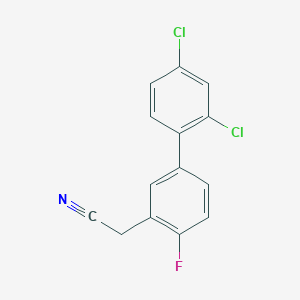
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyano group and an acrylic acid moiety
Méthodes De Préparation
The synthesis of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 3-(2-Cyanoethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia, forming amides or esters.
Addition: The double bond in the acrylic acid moiety can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Applications De Recherche Scientifique
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mécanisme D'action
The mechanism of action of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and acrylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid can be compared with similar compounds such as:
Acrylic acid: A simpler compound with a similar acrylic acid moiety but lacking the cyano group.
3-(2-Cyanoethyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acrylic acid moiety.
3-(2-Cyanoethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of an acrylic acid moiety.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3-[3-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-8-2-5-10-3-1-4-11(9-10)6-7-12(14)15/h1,3-4,6-7,9H,2,5H2,(H,14,15) |
Clé InChI |
WNAPYWRXZZSGSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C=CC(=O)O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



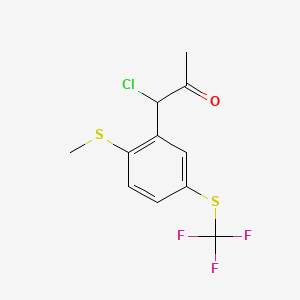
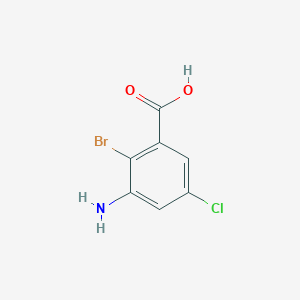
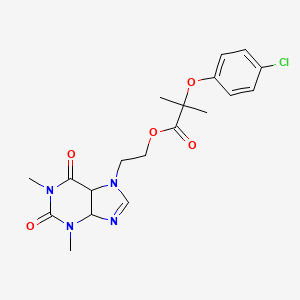
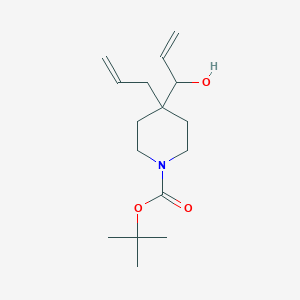
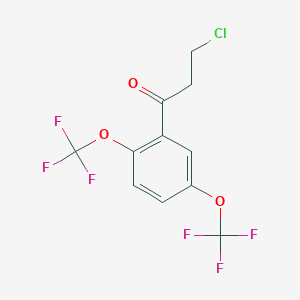
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
